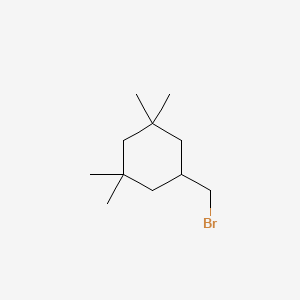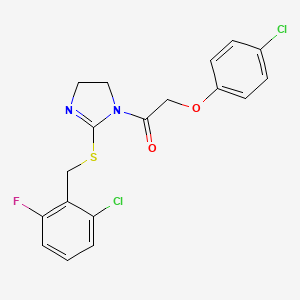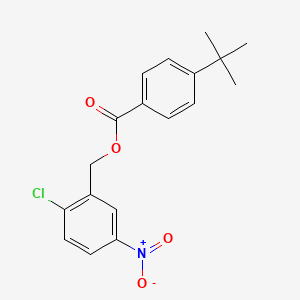
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinazoline backbone, which is a type of heterocyclic compound. Attached to this backbone are a fluorophenyl group, a phenethyl group, and a piperazine ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the piperazine ring might undergo reactions with acids or bases, and the carbonyl group could be involved in various addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of a piperazine ring could make the compound basic, and the fluorophenyl group could enhance its lipophilicity .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- Novel quinolone derivatives, including compounds with structures similar to the specified compound, have been synthesized and shown to possess antibacterial activities. For example, compounds like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid derivatives have demonstrated effectiveness against various bacterial strains (Patel, Patel, & Chauhan, 2007).
Anticonvulsant Properties
- Compounds with similar structures have been evaluated for their anticonvulsant properties. For instance, piperazine or morpholine acetamides derived from related compounds showed efficacy in electroshock seizure tests, indicating potential as anticonvulsant agents (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
Synthesis and Characterization for Receptor Visualization
- Some derivatives have been synthesized for the visualization of serotonin receptors in biological research. These compounds, which include fluorescent moieties, have been used to visualize 5-HT(1A) receptors in cellular environments (Lacivita et al., 2009).
Luminescent Properties and Photo-induced Electron Transfer
- Research has been conducted on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents. These compounds have been investigated for their potential use as pH probes and in fluorescence-based applications (Gan, Chen, Chang, & Tian, 2003).
Antimicrobial Study of Fluoroquinolone-based Compounds
- Fluoroquinolone-based compounds, similar in structure to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the development of new antibiotics with improved efficacy and reduced resistance issues (Patel & Patel, 2010).
Design and Synthesis of Antitumor Agents
- Novel quinazolinediones, structurally related to the specified compound, have been designed and synthesized as potential antitumor agents. These compounds have been evaluated for their efficacy against various human cancer cell lines, contributing to the development of new cancer therapies (Al-Romaizan, Ahmed, & Elfeky, 2019).
Antitumor Activity of Quinazolinone Derivatives
- Quinazolinone derivatives with dithiocarbamate side chains have been synthesized and tested for their antitumor activity. Some of these compounds, including those with structures similar to the specified compound, have shown significant inhibitory activity against leukemia cells (Cao et al., 2005).
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 4-(4-fluorophenyl)piperazine-1-carboxylic acid with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "4-(4-fluorophenyl)piperazine-1-carboxylic acid", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Activation of 4-(4-fluorophenyl)piperazine-1-carboxylic acid with a coupling agent (e.g. EDC, DCC)", "Step 2: Addition of 3-phenethyl-2,4(1H,3H)-quinazolinedione to the activated carboxylic acid to form an intermediate", "Step 3: Cyclization of the intermediate to form the final product, 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione" ] } | |
Numéro CAS |
892281-75-3 |
Formule moléculaire |
C27H25FN4O3 |
Poids moléculaire |
472.52 |
Nom IUPAC |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H25FN4O3/c28-21-7-9-22(10-8-21)30-14-16-31(17-15-30)25(33)20-6-11-23-24(18-20)29-27(35)32(26(23)34)13-12-19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,29,35) |
Clé InChI |
ARMMUTGZDFXZDW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine](/img/structure/B2817393.png)



![8-fluoro-2-(6-oxo-1,6-dihydropyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2817399.png)
![3-(2-Fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2817402.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2817403.png)

![2-(4-Fluorophenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2817408.png)
![Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2817409.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2817411.png)
![N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide](/img/structure/B2817412.png)
